3-Hydroxy-2-methylhexanoic acid
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Overview
Description
3-Hydroxy-2-methylhexanoic acid is an organic compound with the molecular formula C7H14O3. It is a hydroxy monocarboxylic acid that features a hydroxyl group and a methyl group attached to the hexanoic acid backbone. This compound is known for its presence in various biological systems and its role as a metabolite.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methylhexanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylhexanoic acid using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions . Another method includes the use of microbial fermentation processes where specific strains of bacteria or fungi are employed to produce the compound from precursor molecules .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the catalytic hydrogenation of 2-methylhexanoic acid followed by selective oxidation. This process is optimized to achieve high yields and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-Keto-2-methylhexanoic acid, 2-Methylhexanedioic acid.
Reduction: 3-Hydroxy-2-methylhexanol.
Substitution: 3-Chloro-2-methylhexanoic acid, 3-Bromo-2-methylhexanoic acid.
Scientific Research Applications
3-Hydroxy-2-methylhexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylhexanoic acid: Similar structure but with an additional methyl group at the 3-position.
2-Hydroxy-3-methylhexanoic acid: Hydroxyl group at the 2-position instead of the 3-position.
3-Hydroxyhexanoic acid: Lacks the methyl group at the 2-position.
Uniqueness
3-Hydroxy-2-methylhexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14O3 |
---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-hydroxy-2-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-6(8)5(2)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
UBEKFGMRKUQZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C(=O)O)O |
Origin of Product |
United States |
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